1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
Description
1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features multiple functional groups, including an imidazole ring, a morpholine ring, and a phenoxy group
Properties
IUPAC Name |
1-[3-[(3-imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c25-19(15-23-9-11-26-12-10-23)16-27-20-4-1-3-18(13-20)14-21-5-2-7-24-8-6-22-17-24/h1,3-4,6,8,13,17,19,21,25H,2,5,7,9-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWOEERKINKJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC(=C2)CNCCCN3C=CN=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative, which can be achieved by reacting imidazole with 3-chloropropylamine under basic conditions.
Attachment of the Phenoxy Group: The next step involves the reaction of the imidazole derivative with 3-bromomethylphenol to form the phenoxy-imidazole intermediate.
Formation of the Morpholine Derivative: The morpholine ring is introduced by reacting the phenoxy-imidazole intermediate with morpholine in the presence of a suitable base.
Final Coupling: The final step involves the coupling of the morpholine derivative with 2-chloropropanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and morpholine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the phenoxy or morpholine groups.
Scientific Research Applications
1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the morpholine ring can enhance the compound’s solubility and bioavailability. The phenoxy group can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **1-[3-(2-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
- **1-[3-(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-piperidin-4-ylpropan-2-ol
Uniqueness
1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both the imidazole and morpholine rings can enhance its interactions with biological targets, making it a valuable compound for medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
